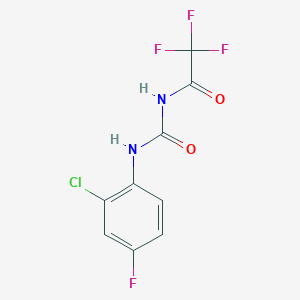
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, also known as DMPEB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide exerts its effects through various mechanisms. One of the main mechanisms is the inhibition of COX-2 and 5-LOX, which are involved in the inflammatory response. By inhibiting these enzymes, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide also induces apoptosis in cancer cells by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide protects neurons from oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting COX-2 and 5-LOX. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide also induces apoptosis in cancer cells by activating certain signaling pathways, such as the p38 MAPK pathway. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide protects neurons from oxidative stress by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is that it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide can be synthesized through a multi-step process that is relatively straightforward. However, one of the limitations of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is that it has not been extensively studied in vivo, and its safety and efficacy have not been fully established. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide.
Direcciones Futuras
There are several future directions for N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide research. One direction is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties in vivo, using animal models. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide and to develop more efficient purification methods. Finally, future research should focus on identifying the optimal dosage, administration route, and potential side effects of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 2-methoxyphenol, followed by the coupling of the resulting product with butanoyl chloride. This process results in the formation of N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, which can be purified through various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to protect neurons from oxidative stress, making it a potential neuroprotective agent.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(13-15(14)2)20-19(21)9-6-12-23-18-8-5-4-7-17(18)22-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,20,21) |
Clave InChI |
NZXKIKBMPGDYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)





![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)


![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)
